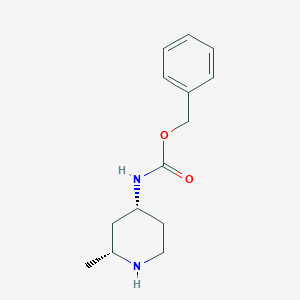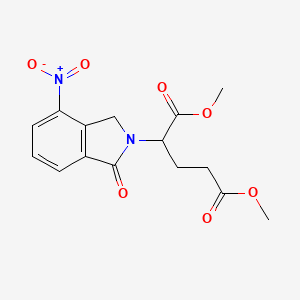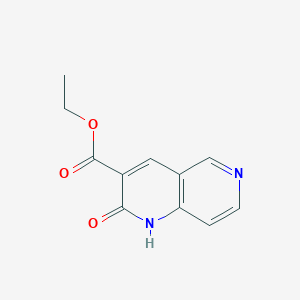
4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) is a chemical compound with the molecular formula C12H6F4N4. It is characterized by the presence of two pyrazole rings connected through a perfluorinated phenylene bridge. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 1,4-difluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the use of triethylamine and DMAP (4-dimethylaminopyridine) as catalysts in a dichloromethane solvent at room temperature. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up involving larger reactors and more stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenylene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole rings can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under acidic or basic conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation reactions can lead to the formation of pyrazole oxides.
Aplicaciones Científicas De Investigación
4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
Mecanismo De Acción
The mechanism by which 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The perfluorinated phenylene bridge provides a rigid and stable framework, while the pyrazole rings can form hydrogen bonds and other interactions with target molecules. This allows the compound to modulate the activity of enzymes or receptors, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1,4-Bis(1H-pyrazol-4-yl)benzene: Similar structure but lacks the perfluorinated phenylene bridge.
4,4’-Bis(1H-pyrazol-4-yl)biphenyl: Contains an additional phenyl ring, providing different chemical properties.
Uniqueness: 4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) is unique due to its perfluorinated phenylene bridge, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring durable and stable materials .
Propiedades
IUPAC Name |
4-[2,3,5,6-tetrafluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4N4/c13-9-7(5-1-17-18-2-5)10(14)12(16)8(11(9)15)6-3-19-20-4-6/h1-4H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSYOFPLUUNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=C(C(=C(C(=C2F)F)C3=CNN=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B8146905.png)
![1-Amino-1-benzyl-6-azaspiro[2.5]octane-6-carboxylic acid hydrochloride](/img/structure/B8146912.png)



![Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146967.png)



